REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14]3[CH:15]=C([CH:19]=[CH:20][CH:21]=3)C#N)[CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:23]([OH:26])(=[O:25])[CH3:24]>>[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14]3[CH:15]=[C:24]([CH:19]=[CH:20][CH:21]=3)[C:23]([OH:26])=[O:25])[CH:11]=[CH:10][N:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CC(=N1)C=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The starting material completely dissolved
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
precipitate was washed with ether and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CC(=N1)C=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |